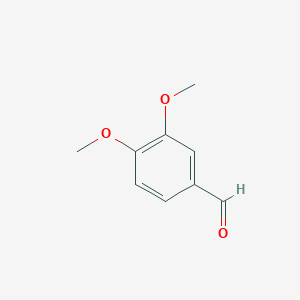

3,4-Dimethoxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6.32 mg/mL at 25 °C

insoluble in cold water; soluble in hot water oils

soluble (in ethanol)

Synonyms

Canonical SMILES

Synthesis and Industrial Production

Industrially, 3,4-dimethoxybenzaldehyde is primarily produced through the methylation of vanillin [1] [2]. The Sommelet reaction provides another specific synthesis route, and the compound can also be obtained from the chemical degradation of lignin [3] [2].

The following diagram illustrates the primary industrial synthesis pathways:

A detailed experimental protocol for its preparation via the Sommelet Reaction is described in patent DD251258A3 [3]:

- Step 1: Chloromethylation of Veratrole. Veratrole (1,2-dimethoxybenzene) is reacted with paraformaldehyde in a mixture of concentrated hydrochloric acid and acetic acid, with carbon tetrachloride as a solvent. The exothermic reaction forms 3,4-dimethoxybenzyl chloride.

- Step 2: Sommelet Reaction.

- Complex Formation: 3,4-dimethoxybenzyl chloride is reacted with hexamethylenetetramine (hexamine) in ethanol at 50-60°C for 5 hours to form the intermediate quaternary ammonium salt.

- Decomposition: The reaction mixture is then treated with a 50% acetic acid solution and heated under reflux for 3 hours. This hydrolyzes the intermediate to yield this compound.

- Work-up and Purification: After phase separation, the aqueous phase is extracted with carbon tetrachloride. The combined organic phases are washed with a sodium bicarbonate solution and water, followed by solvent evaporation and distillation of the crude product under reduced pressure. The final product is obtained with high purity and reduced byproduct formation.

Pharmaceutical and Biological Applications

This compound is a fundamental building block in the pharmaceutical industry. Its structure allows for efficient and targeted synthesis pathways, ensuring the high purity and efficacy of final drug products [4].

Key Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of several important drugs [4]:

- Methyldopa: A medication widely used for treating hypertension.

- Prazosin: An alpha-blocker used to treat high blood pressure.

- Amiquinsin: An antihypertensive agent.

- Various veterinary drugs.

Recent Research and Antimicrobial Activity: Recent scientific studies highlight its relevance in modern drug discovery:

- Benzimidazole Synthesis: A 2025 review in RSC Advances notes that this compound is used in metal-organic framework (MOF)-catalyzed synthesis of benzimidazole derivatives, which are a key class of antimicrobial agents [5].

- Natural Product with Bioactivity: A 2025 phytochemical study identified This compound as a major constituent of the methanol extract from Eryngium billardieri. The extract demonstrated significant antibacterial, antifungal, antibiofilm, and anthelmintic properties, suggesting the compound contributes to these biological activities [6].

Market Overview and Key Suppliers

The global market for this compound is steady and concentrated, driven by demand from the pharmaceutical and fine chemical industries [7].

| Aspect | Details |

|---|---|

| Market Value & Growth | Projected to reach $67 million in 2025, with a CAGR of 5.0% (2025-2033) [7]. |

| Production Concentration | Asia accounts for ~70% of global production, with China as the dominant hub [7]. |

| Key End-Users | Pharmaceutical (approx. 50%), Agrochemical (30%), and Fragrance & Flavor (20%) industries [7]. |

| Leading Players | Sichuan Hongkang Pharmaceutical Chemistry, Jiangxi Chemscien Chemical, Yixi Chemical, Chongqing Thrive Fine Chemicals, Shandong Holly Pharmaceutical, etc. [7] [8]. |

Handling and Safety

As a chemical substance, careful handling is required:

- Hazards: Classified as harmful (Acute Tox. 4 Oral) and a skin irritant (Skin Irrit. 2) [9].

- Incompatibilities: Incompatible with strong oxidizing agents, strong bases, strong reducing agents, and oxo acids [1]. It can be oxidized by air to veratric acid [1].

- Personal Protective Equipment (PPE): Recommended PPE includes a dust mask type N95 (US), eyeshields, and gloves [9].

References

- 1. , 3 - 4 - Ataman Kimya DIMETHOXYBENZALDEHYDE [atamanchemicals.com]

- 2. Veratraldehyde [en.wikipedia.org]

- 3. DD251258A3 - PROCESS FOR PREPARING 3,4- ... [patents.google.com]

- 4. The Essential Role of this compound in ... [nbinno.com]

- 5. Synthesis and SARs of benzimidazoles - RSC Publishing [pubs.rsc.org]

- 6. antimicrobial, antibiofilm, and anthelmintic properties [frontiersin.org]

- 7. This compound Strategic Roadmap: Analysis ... [archivemarketresearch.com]

- 8. What is this compound? Uses, How It Works ... [linkedin.com]

- 9. , 3 - 4 99 120-14-9 Dimethoxybenzaldehyde [sigmaaldrich.com]

veratraldehyde odor flavor profile woody vanilla

Technical Profile and Quantitative Data

The table below summarizes the key characteristics of veratraldehyde:

| Property Category | Parameter | Description / Value |

|---|---|---|

| Chemical Identity | IUPAC Name | 3,4-Dimethoxybenzaldehyde [1] |

| CAS Number | 120-14-9 [2] [1] [3] | |

| Molecular Formula | C9H10O3 [1] [3] | |

| Structure | Aldehyde functional group with two methoxy groups at the 3 and 4 positions of the benzene ring [1]. | |

| Odor & Flavor Profile | Primary Odor | Sweet, creamy, vanilla-like, woody, powdery, with herbal or slight phenolic nuances [4] [5]. |

| Aroma Threshold | 10.00% in dipropylene glycol [3] | |

| Taste Characteristics | At 50 ppm: phenolic, vanilla, sweet powdery cocoa, creamy, cherry-like with balsamic nuances [3]. | |

| Physicochemical Properties | Physical Form | White to peach-colored crystals, lumps, or fused solid [1] [3]. |

| Melting Point | 40–43 °C (lit.) [3] | |

| Boiling Point | 281 °C (lit.) [3] | |

| Solubility | Freely soluble in alcohol; insoluble in cold water [3]. | |

| Applications & Safety | Primary Uses | Flavor and fragrance ingredient; pharmaceutical intermediate [6] [7] [1]. |

| Acute Oral Toxicity (LD50) | 2000 mg/kg (Rabbit) [3] | |

| Perfumery Use Level | Average: 1.5%; Maximum: 15% [4] |

Pharmacokinetics and Metabolism

Veratraldehyde is absorbed and metabolized in the body, primarily converting to veratric acid (3,4-dimethoxybenzoic acid). A study in rats showed that about 70% of veratraldehyde is metabolized via this pathway [6].

The following diagram illustrates the metabolic pathway and the analytical method used to study it:

Overview of veratraldehyde metabolism and bioanalysis workflow.

Experimental Protocol for Bioanalysis

This method enables simultaneous determination of veratraldehyde and its metabolite, veratric acid, in rat plasma [6].

- Method Overview: A simple, sensitive, and rapid UHPLC-MS/MS method for the simultaneous determination of veratraldehyde and veratric acid in rat plasma.

- Equipment & Reagents:

- UHPLC System: Coupled with a triple quadrupole mass spectrometer.

- Chromatography Column: Reversed-phase C18 column (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm).

- Mobile Phase: A: 0.2% formic acid in water. B: 0.2% formic acid in acetonitrile.

- Internal Standard (IS): Cinnamaldehyde.

- Extraction Solvent: 0.2% formic acid in acetonitrile (mobile phase B).

- Sample Preparation (Protein Precipitation):

- Use 50 µL of rat plasma sample.

- Add 300 µL of the extraction solvent (0.2% formic acid in acetonitrile) containing the internal standard.

- Vortex the mixture vigorously to ensure complete protein precipitation.

- Centrifuge the samples.

- Collect the supernatant for injection into the UHPLC-MS/MS system.

- LC-MS/MS Conditions:

- Injection Volume: 2 µL.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 30 °C.

- Total Run Time: 4.5 minutes.

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- MRM Transitions:

- Veratraldehyde: m/z 167.07 → 139.00

- Veratric Acid: m/z 183.07 → 139.00

- Internal Standard (Cinnamaldehyde): m/z 133.00 → 55.00

- Method Validation:

- The method was validated for linearity, precision, and accuracy.

- Linear Range:

- Veratraldehyde: 3–1000 ng/mL

- Veratric Acid: 10–10,000 ng/mL

- Lower Limit of Quantification (LLOQ):

- Veratraldehyde: 3 ng/mL

- Veratric Acid: 10 ng/mL

Research Applications and Potential

Beyond its use as a flavor and fragrance, veratraldehyde shows promise in pharmaceutical research:

- Antitumor Agent: Veratraldehyde serves as a key intermediate for synthesizing feruloyl and caffeoyl derivatives. Some of these compounds have demonstrated significant cytotoxicity and antiproliferative effects against human cancer cell lines, including HeLa and Bewo cells [7].

- Antifungal Activity: Veratraldehyde can react with active methylene compounds to form Schiff bases, which have shown antibacterial and antifungal properties in studies [7].

- Enzymatic Assays: In biochemistry, veratraldehyde is a known product of the oxidation of veratryl alcohol, a reaction commonly used to assay the activity of the enzyme lignin peroxidase (LiP) [8].

References

- 1. Veratraldehyde [en.wikipedia.org]

- 2. veratraldehyde, 120-14-9 [thegoodscentscompany.com]

- 3. Veratraldehyde | 120-14-9 [chemicalbook.com]

- 4. Veratryl Aldehyde (Powder) [perfumersworld.com]

- 5. Veratraldehyde [pellwall.com]

- 6. Bioanalytical Method Development and Validation of ... [pmc.ncbi.nlm.nih.gov]

- 7. Veratraldehyde: properties, applications and safety [chemicalbook.com]

- 8. Veratraldehyde - an overview | ScienceDirect Topics [sciencedirect.com]

veratraldehyde solubility and physical characteristics

Physical Characteristics and Solubility

The table below summarizes the fundamental physical properties and solubility profile of veratraldehyde for easy reference.

| Property | Specification | Source / Conditions |

|---|---|---|

| Chemical Names | 3,4-Dimethoxybenzaldehyde; Methylvanillin; Veratric aldehyde | [1] [2] |

| CAS Number | 120-14-9 | [1] [3] |

| Molecular Formula | C₉H₁₀O₃ | [1] [3] |

| Molecular Weight | 166.17-166.18 g·mol⁻¹ | [1] [4] |

| Appearance | White to tan, peach, or blue-gray crystals or fused solid; colorless to pale yellow lumps | [1] [5] [3] |

| Melting Point | 40-46 °C | The range is reported as 40-43°C [1], 42-45°C [3], and 46°C for distilled pure product [6]. |

| Boiling Point | 280-281 °C | [3] [7] |

| Density | 1.114 g/mL | [1] |

| Solubility in Water | Sparingly soluble; insoluble | [2] [4] |

| Solubility in Polar Solvents | Good solubility in Methanol, Ethanol, DMSO (e.g., 33 mg/mL). | [2] [8] [4] |

| Solubility in Non-Polar Solvents | Moderate solubility in hexane and benzene; soluble in most organic solvents. | [1] [2] |

Synthesis and Experimental Protocol

A standard laboratory-scale synthesis of veratraldehyde via the methylation of vanillin is detailed in Organic Syntheses [6].

Schematic of veratraldehyde synthesis from vanillin.

Procedure:

- Reaction Setup: A mixture of 182 g (1.2 moles) of vanillin and 450 mL of boiling water is heated in a 3L three-necked flask on a steam bath. A hot sodium hydroxide solution (150 g NaOH diluted to 750 mL water) is prepared, and 360 mL of it is added to the flask [6].

- Methylation: The flask is fitted with a reflux condenser, mechanical stirrer, and separatory funnel. 189 g of methyl sulfate is added gradually to maintain gentle ebullition. The mixture is heated for 45 minutes post-addition [6].

- Cyclic Additions: The process involves alternating additions of 39 g methyl sulfate (making the mixture acidic) and about 60 mL of the NaOH solution (making it alkaline) three more times. A total of 345 g of methyl sulfate is used. Finally, the mixture is made strongly alkaline with 150 mL of NaOH and heated for another 20 minutes [6].

- Isolation and Purification: The reaction mixture is cooled to 25°C with stirring. The veratraldehyde is extracted with three 300 mL portions of ether. The combined ether extracts are dried over anhydrous magnesium sulfate, and the ether is distilled off, yielding a slightly yellow oil that solidifies (164-173 g, 82-87%, m.p. 43-44.5°C). For higher purity, the product can be distilled under reduced pressure, yielding a product boiling at 153°C/8 mm and melting at 46°C [6].

> Safety Note: Methyl sulfate is highly toxic. This procedure must be carried out in a fume hood, and ammonia should be kept on hand as a specific antidote [6].

Key Research Applications and Protocols

Lignin Peroxidase (LiP) Activity Assay

Veratraldehyde is a standard substrate for measuring LiP activity, a key enzyme in lignin biodegradation [9].

- Protocol: The activity is measured by monitoring the oxidation of 2 mM veratryl alcohol to veratraldehyde in 0.1 M sodium tartrate buffer (pH 3.0), supplemented with 0.4 mM H₂O₂. The formation of veratraldehyde is tracked by the increase in absorbance at 310 nm. One unit of enzyme activity is defined as the amount of enzyme required to produce 1 μmol of veratraldehyde per minute [9].

Antibacterial and Motility Inhibition Assay

Research indicates veratraldehyde has antibacterial activity and can inhibit bacterial motility [4].

- Protocol: In a study against Pseudomonas aeruginosa, veratraldehyde at 200 µg/mL significantly inhibited swimming, twitching, and swarming motility. The compound targets the PilY1 protein. Antibacterial activity is typically assessed using standard minimum inhibitory concentration (MIC) assays [4].

Repellency Bioassay

Veratraldehyde exhibits repellent effects against arthropods [4].

- Protocol: In a study on ticks (Haemaphysalis longicornis nymphs), veratraldehyde was tested at concentrations of 0.01-0.09 mg/cm². Repellency was observed over 1-5 hours, showing 48% to 100% effectiveness. These bioassays are usually conducted in controlled laboratory settings using specific application areas and monitoring insect behavior [4].

References

- 1. Veratraldehyde [en.wikipedia.org]

- 2. Veratraldehyde [solubilityofthings.com]

- 3. Veratraldehyde [chemimpex.com]

- 4. Veratraldehyde | Aromatic Compound [medchemexpress.com]

- 5. Veratraldehyde: properties, applications and safety [chemicalbook.com]

- 6. veratraldehyde [orgsyn.org]

- 7. Veratraldehyde [chemimpex.com]

- 8. Veratraldehyde (this compound) | Mechanism [selleckchem.com]

- 9. Veratraldehyde - an overview | ScienceDirect Topics [sciencedirect.com]

Synthesis of Veratraldehyde from Vanillin: Detailed Protocols and Analytical Methods for Researchers

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a key aromatic compound widely used as a precursor in pharmaceutical synthesis, a flavoring agent, and a fragrance ingredient [1] [2]. Its synthesis from vanillin (4-hydroxy-3-methoxybenzaldehyde) represents a fundamental O-methylation reaction crucial in organic and medicinal chemistry. This document provides researchers and development professionals with detailed, reproducible protocols for veratraldehyde synthesis, ranging from classic lab-scale methylation to modern catalytic oxidation methods. We include comprehensive analytical procedures using advanced techniques like UHPLC-MS/MS for precise quantification and purity assessment, ensuring reliable results in drug development applications [1].

The primary synthetic routes discussed include methylation using methyl sulfate and catalytic oxidation of veratryl alcohol, with a focus on yield optimization, safety considerations, and analytical validation. The provided protocols have been selected for their robust performance, scalability potential, and relevance to industrial applications.

Synthesis Protocols

Methylation of Vanillin Using Methyl Sulfate

2.1.1 Organic Syntheses Procedure (Classic Laboratory Scale)

This well-established procedure from Organic Syntheses provides high yields of veratraldehyde suitable for most synthetic applications [3].

- Reaction Scheme: Vanillin → Veratraldehyde via O-methylation

- Principle: This method involves the stepwise methylation of the phenolic -OH group of vanillin using methyl sulfate in the presence of sodium hydroxide.

Materials and Reagents:

- Vanillin (high purity, m.p. 81–82°C)

- Methyl sulfate (Caution: Highly toxic - use under fume hood)

- Sodium hydroxide (NaOH), U.S.P. grade

- Diethyl ether

- Anhydrous magnesium sulfate

- Ammonia solution (as methyl sulfate antidote)

- Distilled water

- Litmus paper

Step-by-Step Protocol:

- Initial Mixture: In a 3 L three-necked flask, heat a mixture of 182 g (1.2 moles) of vanillin with 450 mL of boiling water on a steam bath [3].

- Base Addition: Prepare a sodium hydroxide solution (150 g NaOH in water, diluted to 750 mL total volume). Heat 360 mL of this solution to ~100°C and add it in one portion to the hot vanillin mixture [3].

- Reaction Setup: Fit the flask with a reflux condenser, mechanical stirrer, and separatory funnel.

- First Methylation: While maintaining gentle ebullition, add 189 g (142 mL) of methyl sulfate through the funnel at a rate that sustains gentle boiling (requires ~1 hour) [3].

- Secondary Additions: Heat for 45 more minutes, then add a second portion of 39 g (30 mL) methyl sulfate. The reaction mixture should test acidic to litmus after this addition [3].

- pH Cycling: Make the mixture slightly alkaline with ~60 mL of the reserved NaOH solution, then add another 39 g portion of methyl sulfate. Repeat this alternating addition twice more (total methyl sulfate: 345 g / 2.7 moles) [3].

- Final Alkalinization: Make the reaction mixture strongly alkaline with 150 mL of NaOH solution and heat for 20 minutes [3].

- Work-up: Cool rapidly to 25°C with stirring. Extract the veratraldehyde with three 300 mL portions of ether [3].

- Purification: Dry the combined ether extracts over anhydrous magnesium sulfate, then distill off the ether. The resulting slightly yellow oil solidifies upon cooling [3].

- Further Purification (Optional): Distill under reduced pressure (153°C at 8 mm Hg) to obtain pure veratraldehyde melting at 46°C [3].

Yield and Characteristics:

- Crude Yield: 164–173 g (82–87%)

- Crude Melting Point: 43–44.5°C

- Purified Yield: 156 g from 164 g crude (95% recovery)

- Storage: Store in tightly sealed containers to prevent air oxidation [3].

2.1.2 Optimized Industrial Methylation Process

This patent-based method emphasizes pH control and temperature management for improved yields and product quality in industrial settings [4].

Key Optimizations:

- Maintain reaction pH between 8.5 and 9.5

- Control temperature between 80-90°C

- Simultaneous addition of caustic and dimethyl sulfate

Protocol:

- Suspend vanillin in aqueous medium with efficient stirring.

- Simultaneously add caustic soda (NaOH) and dimethyl sulfate while maintaining pH 8.5-9.5.

- Keep temperature at 80-90°C throughout the reaction (requires cooling during reagent addition).

- After complete addition, acidify the mixture.

- Separate the aqueous phase from the veratraldehyde phase.

- Recover high-purity veratraldehyde in ~90% yield [4].

Advantages: Higher yield, better quality product, and more suitable for scale-up compared to traditional methods [4].

Alternative Synthetic Route: Oxidation of Veratryl Alcohol

For researchers requiring veratraldehyde without using methylating agents, this catalytic oxidation method provides an excellent alternative [5].

Reaction Scheme: Veratryl Alcohol → Veratraldehyde via Catalytic Oxidation

Principle: This process converts veratryl alcohol to veratraldehyde using a bimetallic Mn-Zn/activated carbon catalyst in a continuous-process reactor.

Materials:

- Veratryl alcohol

- Bimetallic catalyst: AC-Mn (10%)/Zn (15%) on activated carbon

- tert-Butyl hydroperoxide (TBHP) as solvent

- High-pressure continuous reactor

Optimized Protocol:

- Reaction Setup: Conduct the reaction in a continuous-process reactor.

- Conditions:

- Temperature: 90°C

- Pressure: 15 bar

- Catalyst: 3.2 g of AC-Mn(10%)/Zn(15%)

- Solvent: 5 mL TBHP

- Process: Pass veratryl alcohol solution through the reactor under these conditions.

- Results:

- Conversion: 98%

- Selectivity: 98%

- Catalyst Stability: 95.8% yield maintained after 5 reaction cycles [5].

Analytical Methods and Validation

UHPLC-MS/MS Bioanalytical Method for Quantification

This advanced method enables simultaneous detection of veratraldehyde and its major metabolite, veratric acid, in biological matrices like rat plasma, crucial for pharmacokinetic and toxicokinetic studies [1].

- Instrumentation: UHPLC system coupled to triple quadrupole mass spectrometer with electrospray ionization (ESI)

- Chromatographic Conditions:

- Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)

- Column Temperature: 30°C

- Mobile Phase:

- A: Water with 0.2% formic acid

- B: Acetonitrile with 0.2% formic acid

- Flow Rate: 0.3 mL/min

- Injection Volume: 2 µL

- Run Time: 4.5 min

- Mass Spectrometry Parameters:

- Ionization Mode: Positive ESI

- MRM Transitions:

- Veratraldehyde: m/z 167.07 → 139.00 (CE: 11)

- Veratric acid: m/z 183.07 → 139.00 (CE: 11)

- Internal Standard (Cinnamaldehyde): m/z 133.00 → 55.00 (CE: 11)

- Sample Preparation:

- Use one-step protein precipitation with 300 µL of 0.2% formic acid in acetonitrile

- Vortex mix and centrifuge

- Analyze supernatant directly

- Recovery: 99.44–104.14% for veratraldehyde; 94.65–104.20% for veratric acid [1].

Method Validation Data

The following table summarizes the key validation parameters for the UHPLC-MS/MS method, demonstrating its reliability for bioanalytical applications [1].

Table 1: Validation Parameters for UHPLC-MS/MS Analysis of Veratraldehyde and Veratric Acid

| Parameter | Veratraldehyde | Veratric Acid |

|---|---|---|

| Linear Range (ng/mL) | 3 - 1,000 | 10 - 10,000 |

| Correlation (R²) | ≥ 0.9986 | ≥ 0.9977 |

| LLOQ (ng/mL) | 3 | 10 |

| Intra-day Precision | < 9.87% RSD | < 12.37% RSD |

| Intra-day Accuracy | 88.01 - 110.83% | 93.32 - 112.30% |

| Retention Time (min) | 1.72 | 1.10 |

HPLC Method for Purity Analysis

For quality control of synthesized veratraldehyde, this HPLC method provides reliable purity assessment [6].

- Column: Newcrom R1 (reverse phase with low silanol activity)

- Mobile Phase: Acetonitrile/Water/Phosphoric Acid

- Detection: UV spectrophotometry

- Note: Replace phosphoric acid with formic acid for MS-compatible applications

Applications in Organic Synthesis and Drug Development

Veratraldehyde serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry [2].

- Pharmaceutical Precursor: Used in synthesizing nonpeptide endothelin antagonists for treating hypertension, myocardial infarction, asthma, and cancer [2].

- Organic Synthesis:

- Enzymatic Studies: Serves as a standard in measuring lignin peroxidase (Lip) activity by monitoring oxidation to veratryl alcohol [8].

Safety and Regulatory Considerations

- Methyl Sulfate Handling: EXTREME CAUTION REQUIRED - highly toxic; causes severe burns; vapor must not be inhaled [3].

- Always use in a properly functioning fume hood

- Wear appropriate personal protective equipment (PPE)

- Have ammonia solution readily available as a specific antidote

- Veratraldehyde Storage: Store in tightly sealed or sealed containers to prevent oxidative degradation [3].

- Regulatory Status: Veratraldehyde has FEMA No. 3109 and is generally recognized as safe for use as a flavoring agent [6].

Conclusion

The synthesis of veratraldehyde from vanillin can be efficiently accomplished through several reliable methods. The methylation approach using methyl sulfate remains the benchmark for laboratory-scale synthesis, while the catalytic oxidation of veratryl alcohol offers a valuable alternative without alkylating agents. The provided UHPLC-MS/MS method enables precise quantification of veratraldehyde and its metabolites in biological systems, supporting its application in drug development and toxicological studies. These optimized protocols and analytical methods provide researchers with comprehensive tools for the synthesis, purification, and analysis of veratraldehyde for various research and development applications.

References

- 1. Bioanalytical Method Development and Validation of ... [pmc.ncbi.nlm.nih.gov]

- 2. Veratraldehyde: synthesis and applications in organic ... [chemicalbook.com]

- 3. veratraldehyde [orgsyn.org]

- 4. US2496803A - Production of veratraldehyde from vanillin [patents.google.com]

- 5. Selective oxidation of veratryl alcohol to veratraldehyde ... [sciencedirect.com]

- 6. Veratraldehyde [sielc.com]

- 7. Corey–Fuchs reaction enabled synthesis of natural products [pubs.rsc.org]

- 8. Veratraldehyde - an overview | ScienceDirect Topics [sciencedirect.com]

green synthesis veratraldehyde catalytic oxidation

Performance Comparison of Catalytic Systems

| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Key Features |

|---|---|---|---|---|---|

| Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ [1] [2] | O₂ | 100 | ~80 | >99 | Bimetallic synergy, excellent selectivity, O₂ oxidant |

| CuO/SBA-15 [3] | TBHP | 80 | ~95 | >99 | Non-noble metal, high conversion & selectivity |

| N-doped CNTs (NCNT-700) [4] | TBHP | 80 | >99 (Benzyl) | ~79 (Benzyl) | Metal-free, produces reduced byproducts |

| Au/Titanate Nanotubes [5] | O₂ | Room Temp. | >90 | >99 | Photocatalytic, mild conditions, visible light |

| MA₂SnBr₆ Perovskite QDs [6] | None | Room Temp. | Information Missing | Information Missing | Photocatalytic, coupled with CO₂ reduction, no oxidant |

Detailed Experimental Protocols

Here are detailed methodologies for two representative and high-performing catalytic systems: one thermal and one photocatalytic.

Protocol 1: Oxidation using Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ (Thermal Catalysis) [1] [2]

This method uses a bimetallic catalyst for high selectivity under moderate thermal conditions.

Catalyst Synthesis (Sol-Immobilization)

- Support Preparation: Use a Ce₀.₆₂Zr₀.₃₈O₂ mixed oxide support (BET surface area ~67 m²/g).

- Metal Colloid Formation: Separately prepare Au and Pd sols by dissolving precursors (NaAuCl₄·2H₂O and Na₂PdCl₄) in deionized water. Add a 1% (w/w) aqueous solution of polyvinylpyrrolidone (PVP) as a stabilizer.

- Reduction: Rapidly reduce the metal ions by adding a 0.1 M ice-cold NaBH₄ solution under vigorous stirring.

- Immobilization: Acidify the colloid to pH 2 with H₂SO₄. Add the Ce₀.₆₂Zr₀.₃₈O₂ support to the colloid and stir for 1 hour.

- Work-up: Filter the slurry, wash thoroughly with distilled water, and dry the solid at 80°C for 2 hours.

- Activation: Calcine the dried catalyst in a flow of O₂ at 250°C for 1 hour.

Oxidation Reaction

- Setup: Conduct the reaction in a batch reactor (e.g., a round-bottom flask or pressurized reactor).

- Reaction Mixture: Charge the reactor with 0.05 mmol of veratryl alcohol and 10 mg of the Au-Pd/Ce₀.₆₂Zr₀.₃₈O₂ catalyst in 3 mL of toluene as solvent.

- Oxidation: Pressurize the reactor with 3 bar of pure O₂.

- Conditions: Heat the mixture to 100°C and maintain with stirring for 4 hours.

- Work-up: After reaction, cool the mixture, separate the catalyst by filtration, and analyze the products (e.g., by GC or GC-MS).

Protocol 2: Oxidation using Au/Titanate Nanotubes (Photocatalysis) [5]

This protocol utilizes visible light and ambient conditions, offering a very mild and energy-efficient pathway.

Catalyst Synthesis

- Support Functionalization: Functionalize hydrogen titanate nanotubes (HTNTs) by stirring with 3-aminopropyl-trimethoxysilane (APTMS) in dry toluene under reflux for 16 hours.

- Gold Deposition: Impregnate the functionalized support with an aqueous solution of tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O).

- Reduction: Reduce the gold ions by adding a NaBH₄ solution and stirring for 1 hour.

- Work-up: Filter the resulting solid, wash with water and ethanol, and dry at 60°C overnight.

Photo-oxidation Reaction

- Setup: Perform the reaction in a photochemical reactor equipped with a visible light source (e.g., a 300 W Xe lamp with a 420 nm cut-off filter).

- Reaction Mixture: Add 0.1 mmol of veratryl alcohol and 25 mg of the Au/HTNTs catalyst to 4 mL of acetonitrile in a quartz vessel.

- Oxidation: Bubble O₂ through the reaction mixture at a steady flow rate (e.g., 20 mL/min).

- Conditions: Stir the mixture at room temperature and irradiate with visible light for 3 hours.

- Work-up: Separate the catalyst by centrifugation and analyze the supernatant for products and conversion.

Workflow Diagram for Veratraldehyde Synthesis

The diagram below illustrates the logical decision-making process for selecting a synthesis method based on your research goals.

Key Research Insights

- Oxidant Choice is Critical: Using O₂ or air as a terminal oxidant is a cornerstone of green chemistry, producing water as the main by-product [3]. TBHP (tert-butyl hydroperoxide) is another common oxidant that can offer high activity [3] [4].

- Catalyst Design is Evolving: Research is actively moving beyond noble metals. Effective systems now include non-noble metal oxides (e.g., CuO [3]), completely metal-free catalysts (e.g., N-doped carbon nanotubes [4]), and innovative lead-free perovskites [6].

- Photocatalysis Enables Mild Conditions: Photocatalytic methods, such as those using gold nanoparticles [5] or perovskites [6], can drive the oxidation at room temperature and ambient pressure, significantly reducing energy consumption. The perovskite system is particularly notable for operating without a sacrificial agent or additional oxidant by coupling the alcohol oxidation with CO₂ reduction [6].

References

- 1. Selective Oxidation of Veratryl Alcohol over Au-Pd/Ce 0.62 ... [mdpi.com]

- 2. Selective Oxidation of Veratryl Alcohol over Au-Pd/Ce0. ... [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic activity of SBA-15 supported CuO for selective ... [sciencedirect.com]

- 4. Metal-Free Catalytic Conversion of Veratryl and Benzyl ... [mdpi.com]

- 5. Selective photo-oxidation of lignin-based alcohols to ... [sciencedirect.com]

- 6. Strategic synergism in CO 2 and biomass valorization into ... [pubs.rsc.org]

UHPLC-MS/MS Determination of Veratraldehyde and Veratric Acid in Rat Plasma: Comprehensive Application Notes and Analytical Protocol

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is a flavoring agent and fragrance compound isolated from various natural sources including peppermint, ginger, and raspberry. It also demonstrates significant potential as a mosquito repellent and serves as a key intermediate in pharmaceutical synthesis. Understanding its pharmacokinetic profile is essential for evaluating both its efficacy and safety profiles. The main metabolite, veratric acid (3,4-dimethoxybenzoic acid), accounts for approximately 70% of veratraldehyde metabolism based on previous studies in rabbit models, highlighting the importance of simultaneous quantification of both parent compound and metabolite for comprehensive exposure assessment.

The development of a robust bioanalytical method for simultaneous quantification of veratraldehyde and its major metabolite represents a critical advancement in the field of analytical chemistry as it enables researchers to study the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Previously, no bioanalytical methods existed for the simultaneous determination of veratraldehyde and veratric acid in biological matrices, creating a significant gap in the pharmacokinetic evaluation of this compound. The method described herein addresses this limitation through a systematic validation approach compliant with international regulatory guidelines, including those established by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).

Analytical Method and Instrumentation

Equipment and Reagents

- Analytical Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled with Triple Quadrupole Mass Spectrometer (UHPLC-MS/MS) with electrospray ionization (ESI) source

- Chromatographic Column: Reversed-phase YMC-Triart C18 column (50 mm × 2.0 mm, 1.9 µm particle size) maintained at 30°C

- Internal Standard: Cinnamaldehyde (IS) for quantification normalization

- Mobile Phase: Component A: 0.2% formic acid in water; Component B: 0.2% formic acid in acetonitrile

- Sample Preparation: Acetonitrile with 0.2% formic acid for protein precipitation

- Reference Standards: Veratraldehyde (≥98% purity), veratric acid (≥98% purity)

UHPLC-MS/MS Conditions

The chromatographic separation was optimized to achieve baseline separation of both analytes and the internal standard with a total run time of 4.5 minutes. The relatively short analysis time enables high-throughput processing of numerous samples typically required in pharmacokinetic studies. The mobile phase composition was carefully optimized to balance analysis time with adequate separation efficiency, with 0.2% formic acid added to enhance ionization efficiency and improve peak shape.

The mass spectrometric detection was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to achieve highly selective and sensitive detection. The optimized mass transitions and corresponding parameters are summarized in Table 1. The MRM transitions were selected based on the most abundant and stable product ions for each analyte, ensuring maximum sensitivity while maintaining specificity.

Table 1: Optimized MRM Parameters for Veratraldehyde, Veratric Acid, and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|

| Veratraldehyde | 167.07 | 139.00 | 11 | 1.72 |

| Veratric acid | 183.07 | 139.00 | 11 | 1.10 |

| Cinnamaldehyde (IS) | 133.00 | 55.00 | 11 | 3.92 |

Plasma Sample Preparation Protocol

The sample processing procedure employs a simple yet efficient protein precipitation technique that provides adequate recovery for both analytes while effectively removing potentially interfering matrix components. The protocol involves the following steps:

- Aliquot 50 µL of rat plasma into a clean microcentrifuge tube

- Add 10 µL of internal standard working solution (cinnamaldehyde at appropriate concentration)

- Add 300 µL of 0.2% formic acid in acetonitrile (mobile phase B)

- Vortex mix vigorously for 30 seconds to ensure complete protein precipitation

- Centrifuge at 13,000 rpm for 10 minutes at 4°C

- Transfer 100 µL of the clear supernatant to an autosampler vial with insert

- Inject 2 µL into the UHPLC-MS/MS system for analysis

The extraction methodology was systematically optimized comparing various organic solvents including methanol and acetonitrile with different acid modifiers. The selected precipitation solvent (0.2% formic acid in acetonitrile) demonstrated superior performance with recovery rates ranging from 94.65% to 104.20% for both analytes across the validation concentration range.

Method Validation

Specificity and Selectivity

The method specificity was evaluated by comparing chromatograms of blank rat plasma from six different sources with corresponding spiked plasma samples. The results confirmed that endogenous plasma components did not interfere with the detection of veratraldehyde, veratric acid, or the internal standard. The chromatographic separation achieved baseline resolution between veratraldehyde (retention time: 1.72 min), veratric acid (retention time: 1.10 min), and the internal standard (retention time: 3.92 min), with no significant cross-talk or matrix effects observed.

Linearity and Sensitivity

The calibration curves for both analytes demonstrated excellent linearity over the specified concentration ranges. The linearity was evaluated using eight non-zero concentrations, with each calibration curve constructed using a weighted (1/x²) least-squares linear regression model. The lower limit of quantification (LLOQ) was established based on a signal-to-noise ratio of at least 5:1 while maintaining accuracy and precision within ±20%.

Table 2: Linearity and LLOQ Data for Veratraldehyde and Veratric Acid

| Parameter | Veratraldehyde | Veratric Acid |

|---|---|---|

| Linear Range (ng/mL) | 3-1000 | 10-10000 |

| Regression Equation | Y = 0.031263x + 0.018961 | Y = 0.003814x + 0.008264 |

| Correlation Coefficient (r²) | 0.9986 | 0.9977 |

| LLOQ (ng/mL) | 3 | 10 |

| LLOQ Accuracy (%) | 88.01 | 100.95 |

| LLOQ Precision (% RSD) | 9.87 | 12.37 |

Accuracy, Precision, and Recovery

The method accuracy and precision were evaluated using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QC) with six replicates at each level. The intra-day and inter-day accuracy, expressed as relative error (RE), and precision, expressed as relative standard deviation (RSD), were within the acceptable limits of ±15% for all QC levels (±20% for LLOQ).

Table 3: Accuracy and Precision Data for Veratraldehyde and Veratric Acid

| Analyte | QC Level | Nominal Concentration (ng/mL) | Intra-day Accuracy (% RE) | Intra-day Precision (% RSD) | Inter-day Accuracy (% RE) | Inter-day Precision (% RSD) |

|---|---|---|---|---|---|---|

| Veratraldehyde | LLOQ | 3 | -11.99 | 9.87 | -12.52 | 10.23 |

| Low | 10 | 1.69 | 5.42 | 2.15 | 6.38 | |

| Medium | 250 | -6.45 | 4.18 | -5.89 | 5.27 | |

| High | 800 | 1.30 | 3.76 | 1.87 | 4.65 | |

| Veratric Acid | LLOQ | 10 | 0.95 | 12.37 | -1.24 | 13.58 |

| Low | 25 | 12.30 | 8.15 | 10.85 | 9.42 | |

| Medium | 2500 | 5.53 | 6.28 | 4.97 | 7.16 | |

| High | 8000 | 0.53 | 5.74 | -1.36 | 6.89 |

The extraction recovery was consistent and reproducible across the validation range. For veratraldehyde, recovery rates ranged from 99.44% to 104.14%, while veratric acid recovery ranged from 94.65% to 104.20%. The internal standard recovery was 98.72%, demonstrating the robustness of the protein precipitation methodology.

Stability Studies

The stability profiles of both analytes in rat plasma were evaluated under various storage and processing conditions. The results demonstrated that veratraldehyde and veratric acid remained stable in rat plasma under the following conditions:

- Bench-top stability: 24 hours at room temperature

- Autosampler stability: 24 hours at 10°C

- Long-term stability: 4 weeks at -80°C

- Freeze-thaw stability: Three complete cycles (-80°C to room temperature)

All stability samples demonstrated accuracy values within ±15% of nominal concentrations, confirming the reliability of the method under normal laboratory handling conditions.

Pharmacokinetic Application

In Vivo Study Protocol

The validated method was successfully applied to characterize the pharmacokinetic profiles of veratraldehyde and its metabolite veratric acid following oral and percutaneous administration to Sprague-Dawley rats. The animal study protocol was conducted as follows:

- Animals: Male Sprague-Dawley rats (250-300 g, n=6 per group)

- Dosage: 300 mg/kg and 600 mg/kg veratraldehyde administered orally and percutaneously

- Sample Collection: Blood samples (200 µL) collected pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose

- Plasma Separation: Centrifugation at 5,000 rpm for 10 minutes at 4°C

- Sample Storage: Plasma stored at -80°C until analysis

The experimental workflow for the entire study, from method development to pharmacokinetic application, is visualized below:

Metabolic Pathway

The biotransformation pathway of veratraldehyde involves primarily oxidation to veratric acid, which represents approximately 70% of its metabolic fate based on previous studies in rabbits. The metabolic relationship between veratraldehyde and its primary metabolite is illustrated below:

Pharmacokinetic Results

The pharmacokinetic analysis revealed that veratraldehyde was rapidly absorbed and metabolized to veratric acid following both oral and percutaneous administration. The metabolite/parent compound ratio was significantly higher following oral administration compared to percutaneous administration, suggesting substantial first-pass metabolism. The systemic exposure to both veratraldehyde and veratric acid increased with dose, but not proportionally, indicating potential saturation of metabolic pathways or absorption limitations at higher doses.

The application of this validated method successfully demonstrated its utility in quantifying veratraldehyde and veratric acid concentrations in rat plasma, enabling the calculation of all essential pharmacokinetic parameters, including area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).

Experimental Protocol

Step-by-Step Analytical Procedure

Mobile Phase Preparation:

- Prepare mobile phase A: 0.2% formic acid in water

- Prepare mobile phase B: 0.2% formic acid in acetonitrile

- Filter both solutions through 0.22 µm membrane filter and degas by sonication for 10 minutes

Standard Solution Preparation:

- Prepare stock solutions of veratraldehyde and veratric acid at 1 mg/mL in methanol

- Prepare working solutions by serial dilution in methanol

- Prepare internal standard working solution at appropriate concentration in methanol

Calibration Curve and QC Samples:

- Spike blank rat plasma with working solutions to generate calibration standards

- Prepare quality control samples at LLOQ, low, medium, and high concentrations

- Process calibration and QC samples alongside unknown samples

UHPLC-MS/MS System Setup:

- Install YMC-Triart C18 column (50 mm × 2.0 mm, 1.9 µm) and maintain at 30°C

- Set mobile phase flow rate to 0.3 mL/min with gradient elution

- Set injection volume to 2 µL

- Optimize mass spectrometer parameters as specified in Table 1

- Establish data acquisition method with MRM transitions

Sample Analysis:

- Arrange samples, standards, and QCs in autosampler

- Process samples using the established protein precipitation protocol

- Inject processed samples sequentially

- Monitor system performance throughout the sequence

Method Validation Protocol

Specificity Assessment:

- Analyze blank plasma samples from at least six different sources

- Compare with spiked samples to confirm absence of interference

- Verify retention time consistency (<0.5% RSD)

Linearity Evaluation:

- Prepare and analyze eight non-zero calibration standards in duplicate

- Plot peak area ratio (analyte/IS) versus nominal concentration

- Apply weighted (1/x²) least-squares linear regression

- Accept with correlation coefficient (r²) ≥0.99 and accuracy within ±15%

Precision and Accuracy:

- Analyze six replicates of QC samples at four concentration levels

- Repeat on three separate days for inter-day assessment

- Calculate mean concentration, accuracy (% RE), and precision (% RSD)

- Accept if within ±15% (±20% for LLOQ)

Stability Studies:

- Process stability QC samples under various conditions

- Compare with freshly prepared standards

- Accept if mean concentration within ±15% of nominal

Conclusion

The developed and validated UHPLC-MS/MS method for the simultaneous quantification of veratraldehyde and its major metabolite veratric acid in rat plasma demonstrates excellent sensitivity, specificity, accuracy, and precision. The method is efficient and robust with a short run time of 4.5 minutes, simple protein precipitation sample preparation, and comprehensive validation compliant with regulatory guidelines.

The successful application of this method to a pharmacokinetic study in rats confirms its utility for in vivo evaluation of veratraldehyde exposure and metabolism. The method enables researchers to simultaneously monitor both parent compound and primary metabolite following various routes of administration, providing a complete picture of the compound's pharmacokinetic behavior.

This analytical approach can be adapted for similar compounds and represents a valuable tool for pharmaceutical scientists and toxicologists evaluating the disposition of flavoring agents, fragrance ingredients, and drug candidates with similar chemical structures. The detailed protocol provided herein allows for straightforward implementation in other laboratories conducting bioanalytical and pharmacokinetic studies.

veratraldehyde protein precipitation extraction method

Introduction

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an aromatic compound used as a flavoring agent and fragrance ingredient, with demonstrated antibacterial and repellent properties [1]. In pharmacokinetic studies, it is rapidly metabolized to veratric acid (3,4-dimethoxybenzoic acid) in rats [1]. To support pharmacokinetic evaluations, a simple, sensitive, and rapid UHPLC-MS/MS method was developed for the simultaneous determination of both compounds in rat plasma [2] [3]. This protocol details the protein precipitation extraction method optimized for this application, enabling reliable quantification with a total run time of just 4.5 minutes [2].

Materials and Reagents

Chemical Standards

- Veratraldehyde (CAS 120-14-9) and veratric acid analytical standards

- Internal Standard (IS): Cinnamaldehyde [2]

- Mobile Phase A: Distilled water with 0.2% formic acid

- Mobile Phase B: Acetonitrile with 0.2% formic acid [2]

- Extraction solvent: 0.2% formic acid in acetonitrile [2]

Equipment

- UHPLC system coupled with triple quadrupole mass spectrometer

- Analytical column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) [2]

- Centrifuge capable of ≥ 10,000 × g

- Vortex mixer

- Precision pipettes

- Polypropylene microcentrifuge tubes

Experimental Protocol

Sample Preparation Workflow

The sample preparation follows a straightforward protein precipitation method, as illustrated below:

Detailed Extraction Procedure

Plasma Aliquot: Transfer 50 µL of rat plasma into a clean polypropylene microcentrifuge tube [2].

Internal Standard Addition: Add 10 µL of cinnamaldehyde internal standard working solution [2].

Protein Precipitation: Add 300 µL of ice-cold extraction solvent (0.2% formic acid in acetonitrile) to the plasma sample [2].

Vortex Mixing: Vigorously vortex the mixture for 10 minutes to ensure complete protein precipitation and analyte extraction [2].

Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins [2].

Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for UHPLC-MS/MS analysis.

Chromatographic Analysis: Inject 2 µL of the supernatant onto the UHPLC-MS/MS system.

Note: The injection volume was optimized to 2 µL to prevent peak splitting issues observed with larger injection volumes [2].

UHPLC-MS/MS Conditions

Chromatographic Conditions [2]:

- Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)

- Column Temperature: 30°C

- Mobile Phase: 0.2% formic acid in water (A) and acetonitrile (B)

- Flow Rate: 0.3 mL/min

- Total Run Time: 4.5 minutes

- Injection Volume: 2 µL

Mass Spectrometry Conditions [2]:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Ion Transitions:

- Veratraldehyde: m/z 167.07 → 139.00

- Veratric acid: m/z 183.07 → 139.00

- Cinnamaldehyde (IS): m/z 133.00 → 55.00

Method Validation Data

Extraction Recovery and Linearity

Table 1: Extraction Recovery of Veratraldehyde and Veratric Acid

| Compound | Recovery Range (%) | Optimal Extraction Solvent |

|---|---|---|

| Veratraldehyde | 99.44 - 104.14% | 0.2% formic acid in acetonitrile |

| Veratric acid | 94.65 - 104.20% | 0.2% formic acid in acetonitrile |

The optimized extraction method using 0.2% formic acid in acetonitrile demonstrated excellent recovery rates for both analytes, significantly reducing matrix effects compared to alternative solvents [2].

Table 2: Analytical Method Linearity and LLOQ

| Parameter | Veratraldehyde | Veratric Acid |

|---|---|---|

| Linear Range | 3 - 1,000 ng/mL | 10 - 10,000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.9986 | ≥ 0.9977 |

| LLOQ | 3 ng/mL | 10 ng/mL |

| LLOQ Signal-to-Noise | 15.5 | 8.04 |

The method demonstrated excellent linearity across the specified concentration ranges, with lower limits of quantification (LLOQ) sufficient for pharmacokinetic studies [2].

Precision and Accuracy

Table 3: Intra-day Precision and Accuracy

| Compound | Nominal Concentration (ng/mL) | Measured Concentration (Mean ± SD) | Accuracy (%) | Precision (RSD, %) |

|---|---|---|---|---|

| Veratraldehyde | 3 | 2.64 ± 0.26 | 88.01 | 9.87 |

| 5 | 5.54 ± 0.22 | 110.83 | 3.97 | |

| 10 | 10.16 ± 0.14 | 101.69 | 1.38 | |

| 100 | 103.62 ± 3.06 | 103.62 | 2.95 | |

| 1000 | 1013.04 ± 23.77 | 101.30 | 2.35 | |

| Veratric Acid | 10 | 10.09 ± 1.24 | 100.95 | 12.37 |

| 50 | 47.75 ± 2.11 | 95.51 | 4.42 | |

| 100 | 103.36 ± 3.40 | 103.36 | 3.29 | |

| 1000 | 952.92 ± 21.84 | 95.29 | 2.29 | |

| 5000 | 4891.51 ± 70.52 | 97.83 | 1.44 |

All precision and accuracy parameters met the acceptance criteria of within ±15%, demonstrating the reliability of the method for bioanalytical applications [2].

Applications in Pharmacokinetic Studies

This validated method has been successfully applied to determine veratraldehyde and veratric acid concentrations in rat plasma following oral and percutaneous administration of 300 and 600 mg/kg veratraldehyde [2] [3]. The method enabled confirmation of veratraldehyde absorption and metabolism via various administration routes, demonstrating its utility in comprehensive pharmacokinetic studies.

Troubleshooting Guide

Table 4: Common Issues and Solutions

| Issue | Possible Cause | Solution |

|---|---|---|

| Peak splitting | Excessive injection volume | Reduce injection volume to 2 µL [2] |

| Matrix effects | Incomplete protein precipitation | Ensure proper vortex mixing time (10 min) and use 0.2% formic acid in acetonitrile [2] |

| Poor recovery | Suboptimal extraction solvent | Use fresh 0.2% formic acid in acetonitrile [2] |

| Retention time shift | Column temperature fluctuation | Maintain column at 30°C [2] |

Conclusion

The protein precipitation extraction method for veratraldehyde and veratric acid in rat plasma provides a simple, rapid, and reliable approach for sample preparation in bioanalytical applications. The optimized use of 0.2% formic acid in acetonitrile as extraction solvent, combined with the fast UHPLC-MS/MS analysis, enables high-throughput processing of samples with excellent recovery, precision, and sensitivity. This method is particularly suitable for pharmacokinetic studies requiring simultaneous quantification of veratraldehyde and its major metabolite.

References

veratraldehyde as pharmaceutical intermediate synthesis

Pharmaceutical Applications and Synthesis

Veratraldehyde serves as a crucial building block for various pharmaceuticals [1] [2]. Its primary synthetic route involves the methylation of vanillin [3] [4].

Key Pharmaceutical Compounds Derived from Veratraldehyde

| Pharmaceutical Compound | Application / Use |

|---|---|

| Aminoquinacrine | Pharmaceutical Intermediate [2] |

| Hoquizil & Piquizil | Pharmaceutical Intermediate [2] |

| Prazosin | Pharmaceutical Intermediate [1] [2] |

| Quinazoline | Pharmaceutical Intermediate [2] |

| Thiapamil | Pharmaceutical Intermediate [2] |

| Toborine | Pharmaceutical Intermediate [2] |

| Verazine | Pharmaceutical Intermediate [2] |

| Vertrobutin | Pharmaceutical Intermediate [2] |

| Leniquinsin | Hypotensive Agent [5] |

| Amquinsin | Hypotensive Agent [5] |

Industrial Synthesis Protocol: Methylation of Vanillin

This classic procedure from Organic Syntheses details the conversion of vanillin to veratraldehyde using methyl sulfate [3].

- Objective: To synthesize veratraldehyde from vanillin.

- Principle: The reaction proceeds via an O-methylation of the phenolic hydroxyl group on vanillin [3].

- Materials:

- Reactants: Vanillin (182 g, 1.2 moles), Methyl sulfate (345 g, 2.7 moles total).

- Base: Sodium hydroxide (150 g of USP grade in water, diluted to 750 mL).

- Equipment: 3-L three-necked flask, reflux condenser, mechanical stirrer, separatory funnel, steam bath.

- Solvents: Water (450 mL boiling for initial mixture), Ether (for extraction).

- Drying Agent: Anhydrous magnesium sulfate.

- Hazard Considerations: Methyl sulfate is highly toxic. The procedure must be carried out in a well-ventilated fume hood. Avoid inhaling vapor or skin contact. Have ammonia available as a specific antidote [3].

- Procedure:

- Initial Mixture: Place 182 g of vanillin and 450 mL of boiling water in the 3-L flask on a steam bath [3].

- First Methylation: Add 360 mL of the prepared NaOH solution to the hot mixture. Fit the flask with the condenser, stirrer, and funnel. With continuous heating and stirring, add 189 g of methyl sulfate just rapidly enough to maintain gentle ebullition (about 1 hour). Heat for an additional 45 minutes [3].

- Subsequent Methylations:

- Add a second portion of methyl sulfate (39 g). After addition, the reaction mixture should be acidic to litmus.

- After 10 minutes of heating, render the mixture slightly alkaline by adding ~60 mL of NaOH solution.

- Add another 39 g portion of methyl sulfate.

- Repeat this cycle of alternate NaOH and methyl sulfate (39 g) addition two more times, for a total of 345 g of methyl sulfate [3].

- Final Step: Make the reaction mixture strongly alkaline by adding 150 mL of NaOH solution and heat for 20 more minutes [3].

- Work-up: Cool the mixture rapidly to 25°C with stirring. Extract the veratraldehyde with three 300-mL portions of ether. Combine the ether extracts and dry over anhydrous magnesium sulfate [3].

- Isolation & Purification: Distill off the ether. The residue is a slightly yellow oil that solidifies, yielding 164-173 g (82-87%) of veratraldehyde with a melting point of 43-44.5°C. For higher purity, distill under reduced pressure (yielding 156 g from 164 g of crude, B.P. 153°C/8 mm, M.P. 46°C) [3].

- Notes:

Bioanalytical Protocol: Quantifying Veratraldehyde and its Metabolite

This UHPLC-MS/MS method allows for the simultaneous determination of veratraldehyde and its main metabolite, veratric acid, in rat plasma, which is essential for pharmacokinetic and toxicological studies [6].

- Objective: To simultaneously quantify veratraldehyde (VD) and veratric acid (VA) in a biological matrix (rat plasma).

- Principle: The method uses protein precipitation for sample clean-up, followed by UHPLC separation and detection with a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity [6].

- Materials and Equipment:

- Analytes: Veratraldehyde, Veratric acid.

- Internal Standard (IS): Cinnamaldehyde.

- Solvents: Acetonitrile (ACN), Distilled Water (DW).

- Additive: Formic Acid.

- Mobile Phase: 0.2% formic acid in ACN (B) and 0.2% formic acid in DW (A).

- UHPLC System: Equipped with a reversed-phase C18 column (YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm), maintained at 30°C.

- Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.

- Procedure:

- Sample Preparation (Protein Precipitation):

- Use 0.2% formic acid in ACN (mobile phase B) as the precipitation solvent.

- Add 300 µL of this solvent to the plasma sample for extraction [6].

- Chromatographic Conditions:

- Injection Volume: 2 µL.

- Flow Rate: 0.3 mL/min.

- Run Time: 4.5 min (using a gradient elution, though specifics are not detailed in the abstract).

- Column Temperature: 30°C [6].

- Mass Spectrometry Detection (MRM Transitions):

- Ionization Mode: Positive ESI.

- MRM Transitions:

- Veratraldehyde: m/z 167.07 → 139.00 (Collision Energy: 11)

- Veratric Acid: m/z 183.07 → 139.00 (Collision Energy: 11)

- Cinnamaldehyde (IS): m/z 133.00 → 55.00 (Collision Energy: 11) [6]

- Sample Preparation (Protein Precipitation):

- Method Validation Data: The developed method was validated according to standards, showing the following performance [6]: | Parameter | Veratraldehyde (VD) | Veratric Acid (VA) | | :--- | :--- | :--- | | Linear Range | 3–1000 ng/mL | 10–10,000 ng/mL | | Correlation Coefficient (r²) | ≥ 0.9986 | ≥ 0.9977 | | LLOQ | 3 ng/mL | 10 ng/mL | | Intra-day Precision & Accuracy | Within ±15% | Within ±15% | | Recovery | 99.44% – 104.14% | 94.65% – 104.20% |

Metabolic Pathway

Veratraldehyde is absorbed and metabolized in vivo. Understanding its metabolic fate is critical for drug development. As shown in the workflow below, the primary metabolic pathway is oxidation to veratric acid [6].

Handling and Safety

For safe laboratory practice:

- Storage: Store veratraldehyde in a cool, dry place, away from direct sunlight and incompatible materials. Keep containers tightly sealed [1].

- Toxicity: It is classified as moderately hazardous (GHS07). It may cause skin and eye irritation and could be harmful if swallowed [1].

- Personal Protective Equipment (PPE): Always use appropriate PPE (lab coat, gloves, safety glasses) and refer to the Safety Data Sheet (SDS) for specific handling instructions [1].

I hope these detailed application notes and protocols provide a solid foundation for your research and development work. Should you require further specifics on a particular application or synthesis, please feel free to ask.

References

- 1. : Enhancing Chemical Industry Efficiency | Sustainable... Veratraldehyde [moneidechem.com]

- 2. Unlocking the Potential of Veratraldehyde : A Comprehensive... [chemicalbook.com]

- 3. veratraldehyde [orgsyn.org]

- 4. - Wikipedia Veratraldehyde [en.wikipedia.org]

- 5. Veratraldehyde - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. Bioanalytical Method Development and Validation of ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Oppenauer Oxidation of Veratryl Alcohol to Veratraldehyde

References

- 1. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 2. Liquid phase selective oxidation of veratryl alcohol to ... [pmc.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Synthesis of veratraldehyde via... [sciencemadness.org]

- 4. Oppenauer Oxidation [alfa-chemistry.com]

- 5. Oppenauer Oxidation : Mechanism , Applications & Study Guide [vedantu.com]

- 6. byjus.com/chemistry/oppenauer- oxidation [byjus.com]

Comprehensive Application Notes and Protocols: Veratraldehyde in Lignin Degradation Studies

Introduction to Veratraldehyde in Lignin Research

Veratraldehyde (3,4-dimethoxybenzaldehyde) serves as a critical indicator molecule in lignin degradation studies due to its strategic position in both fungal and bacterial metabolic pathways. As a derivative of veratryl alcohol oxidation, veratraldehyde provides researchers with a quantifiable marker for monitoring ligninolytic activity across diverse biological systems. The compound's stability and detectability make it particularly valuable for enzyme kinetic analyses and metabolic pathway mapping in both fungal and bacterial systems involved in lignin transformation [1] [2].

The significance of veratraldehyde in lignin research stems from its relationship to veratryl alcohol, a secondary metabolite produced by white-rot fungi such as Phanerochaete chrysosporium. This fungus secretes lignin peroxidase (LiP), which oxidizes veratryl alcohol to veratraldehyde via a cation radical intermediate [1] [3]. This transformation represents a fundamental reaction in fungal lignin modification and has become a benchmark for assessing ligninolytic efficiency. Additionally, veratraldehyde serves as a model compound in developing novel lignin valorization strategies, including photocatalytic and bacterial conversion systems, enabling its transformation into value-added products [2] [4].

Applications and Significance in Lignin Degradation

Veratraldehyde as a Biomarker in Fungal Lignin Degradation

Enzyme Activity Indicator: Veratraldehyde production directly correlates with lignin peroxidase (LiP) activity in white-rot fungi, particularly Phanerochaete chrysosporium. Monitoring veratraldehyde formation provides a quantitative measure of LiP-catalyzed oxidation reactions, enabling researchers to assess enzyme efficiency under various conditions [1] [3].

System Optimization: Veratraldehyde quantification helps optimize culture conditions for enhanced ligninolytic activity. Studies demonstrate that physical parameters like pH (4.5), temperature (35°C), and moisture content (60%) significantly impact veratraldehyde yield, reflecting overall system efficiency [5].

Metabolic Intermediate in Bacterial Lignin Transformation

Bacterial Catabolism: Recent research reveals that various bacterial species, including Rhodococcus jostii RHA1, can catabolize veratraldehyde as a carbon source. This discovery highlights the compound's role in bacterial lignin valorization pathways and its potential in developing consolidated bioprocessing systems [4].

Pathway Engineering: Veratraldehyde serves as a key intermediate in engineered bacterial strains designed for lignin-to-biochemical conversion. Understanding its metabolism enables researchers to design more efficient biocatalytic systems for lignin valorization [4] [6].

Model Compound in Novel Depolymerization Strategies

Photocatalytic Conversion: Veratraldehyde production via chlorophyllin-based photosensitization represents an emerging approach that mimics natural photosynthetic systems. This light-driven process provides a sustainable alternative to conventional enzymatic methods [2].

Mechanistic Studies: As a well-defined oxidation product, veratraldehyde enables detailed investigation of reaction mechanisms in both biological and biomimetic lignin degradation systems, including electron transfer processes and radical-mediated reactions [1] [3] [7].

Experimental Protocols and Methodologies

Protocol 1: Analytical Quantification of Veratraldehyde via HPLC

Purpose: To accurately quantify veratraldehyde production in lignin degradation studies.

Materials and Reagents:

- Veratraldehyde standard (≥98% purity)

- HPLC-grade methanol and water

- Acidified water (pH 2.5 with phosphoric acid)

- Sample filtration units (0.22 μm)

- Reverse-phase C18 column (e.g., 4.6 × 250 mm, 5 μm)

Procedure:

- Standard Preparation: Prepare veratraldehyde stock solution (1 mg/mL in methanol) and serially dilute to create calibration standards (0.1-100 μg/mL).

- Sample Preparation: Centrifuge culture broth or reaction mixture at 10,000 × g for 10 minutes. Filter supernatant through 0.22 μm membrane.

- HPLC Analysis:

- Mobile Phase: Methanol:acidified water (pH 2.5) in 50:50 ratio

- Flow Rate: 1.0 mL/min

- Detection: UV detector at 310 nm

- Injection Volume: 20 μL

- Column Temperature: 30°C

- Quantification: Calculate veratraldehyde concentration in samples using the standard curve. Typical retention time for veratraldehyde is 7.2 minutes [2].

Protocol 2: Enzyme Kinetics of Lignin Peroxidase Using Veratraldehyde

Purpose: To determine kinetic parameters of LiP through veratraldehyde formation from veratryl alcohol.

Materials and Reagents:

- Purified lignin peroxidase (LiP) isozymes

- Veratryl alcohol substrate solution (10 mM in buffer)

- Hydrogen peroxide (100 μM working solution)

- Sodium tartrate buffer (20 mM, pH 3.0)

- Stop solution (1 M HCl)

Procedure:

- Reaction Setup: Prepare reaction mixture containing:

- 850 μL sodium tartrate buffer (20 mM, pH 3.0)

- 50 μL veratryl alcohol (final concentration 0.5 mM)

- 50 μL LiP enzyme (final concentration 10-100 nM)

- Reaction Initiation: Add 50 μL H₂O₂ (final concentration 5 μM) to start reaction.

- Time Course Study: Incubate at 30°C and withdraw 100 μL aliquots at 0, 15, 30, 60, 120, and 300 seconds.

- Reaction Termination: Immediately mix aliquots with 10 μL stop solution (1 M HCl).

- Analysis: Quantify veratraldehyde by HPLC as described in Protocol 1.

- Kinetic Calculation: Determine kinetic parameters (Kₘ, Vₘₐₓ, k꜀ₐₜ) using non-linear regression of the Michaelis-Menten equation [1] [8].

Protocol 3: Photocatalytic Conversion to Veratraldehyde

Purpose: To convert veratryl alcohol to veratraldehyde using a light-driven chlorophyllin system.

Materials and Reagents:

- Chlorophyllin sodium copper salt

- Veratryl alcohol substrate

- Ascorbic acid (reductant)

- Furfuryl alcohol (singlet oxygen quencher)

- Phosphate buffer (50 mM, pH 7.0)

- Photoreactor with xenon lamp (310-420 nm range)

Procedure:

- Reaction Setup: Prepare 10 mL reaction mixture containing:

- 1 mM veratryl alcohol

- 0.1 mM chlorophyllin

- 5 mM ascorbic acid

- 50 mM phosphate buffer (pH 7.0)

- Irradiation: Place reaction mixture in photoreactor equipped with 300 W xenon lamp (light intensity: 100 mW/cm²).

- Condition Optimization: Maintain temperature at 25°C with magnetic stirring.

- Time Course Monitoring: Withdraw 200 μL aliquots at 0, 15, 30, 60, and 120 minutes.

- Quenching: For reactive oxygen species identification, include specific quenchers:

- 10 mM furfuryl alcohol for singlet oxygen (¹O₂)

- 100 U/mL superoxide dismutase for superoxide (O₂⁻)

- Analysis: Quantify veratraldehyde production by HPLC [2].

Protocol 4: Bacterial Catabolism of Veratraldehyde

Purpose: To study bacterial transformation of veratraldehyde in lignin valorization.

Materials and Reagents:

- Rhodococcus jostii RHA1 or similar strain

- Veratraldehyde substrate

- Mineral salts medium (MSM)

- Vanillin and vanillate as pathway intermediates

- Resting cell buffer (50 mM potassium phosphate, pH 7.0)

Procedure:

- Culture Preparation: Grow RHA1 in MSM with 5 mM veratraldehyde as carbon source.

- Growth Monitoring: Measure optical density at 600 nm periodically.

- Metabolite Analysis: Monitor veratraldehyde disappearance and metabolite appearance via HPLC.

- Pathway Elucidation:

- Analyze Δvdh and ΔvanA mutant strains to confirm pathway

- Monitor vanillin and vanillate as intermediates

- Resting Cell Conversion:

- Harvest cells at mid-exponential phase

- Wash and resuspend in resting cell buffer

- Add 2 mM veratraldehyde and monitor conversion over 2 hours

- Product Identification: Identify metabolites through HPLC-MS [4].

Data Presentation and Analysis

Quantitative Data Summary

Table 1: Veratraldehyde Production Across Different Systems

| System Type | Substrate | Catalyst | Reaction Conditions | Veratraldehyde Yield | Reference |

|---|---|---|---|---|---|

| Enzymatic | Veratryl alcohol | LiP (P. chrysosporium) | pH 3.0, 30°C, 5 μM H₂O₂ | 0.48 μM/min | [1] |

| Photocatalytic | Veratryl alcohol | Chlorophyllin + light | pH 7.0, 25°C, 310-420 nm | >90% selectivity | [2] |

| Bacterial | Veratraldehyde | R. jostii RHA1 | pH 7.0, 30°C, 24 h | Complete consumption | [4] |

| Fungal Culture | Lignin | S. commune | pH 4.5, 35°C, SSF | N/A (LiP activity: 1270 U/mL) | [5] |

Table 2: Optimal Conditions for Veratraldehyde Production and Analysis

| Parameter | Enzymatic Production | Photocatalytic Production | HPLC Analysis |

|---|---|---|---|

| Temperature | 30°C | 25°C | 30°C (column) |

| pH | 3.0 | 7.0 | N/A |

| Buffer | Sodium tartrate (20 mM) | Phosphate (50 mM) | Acidified water |

| Catalyst | LiP (10-100 nM) | Chlorophyllin (0.1 mM) | N/A |

| Substrate | Veratryl alcohol (0.5 mM) | Veratryl alcohol (1 mM) | N/A |

| Cofactor | H₂O₂ (5 μM) | Ascorbic acid (5 mM) | N/A |

| Time Scale | Seconds to minutes | 1-2 hours | 10 min analysis |

Pathway Diagrams and Workflows

Figure 1: Veratraldehyde in Lignin Degradation Pathway

Figure 2: Experimental Workflow for Veratraldehyde Studies

Troubleshooting and Technical Considerations

Common Experimental Challenges and Solutions

Low Veratraldehyde Yield in Enzymatic Systems: Potential causes include enzyme inactivation by excess H₂O₂ or insufficient veratryl alcohol. Optimize H₂O₂ concentration (typically 5-10 μM) and include veratryl alcohol (0.5 mM) as a protective agent to maintain LiP activity [1] [7].

Interference in HPLC Analysis: Impurities in samples may cause peak interference. Implement sample cleanup using solid-phase extraction or gradient elution to improve separation. Confirm veratraldehyde identity through peak spiking with authentic standard [2].

Poor Bacterial Growth on Veratraldehyde: Some bacterial strains may struggle to utilize veratraldehyde as sole carbon source. Consider adaptive evolution or co-substrate supplementation to enhance growth. Verify presence of necessary catabolic genes (vdh, vanAB) through genomic analysis [4].

Optimization Strategies

Enzyme Activity Preservation: Maintain LiP stability by adding low molecular weight compounds like veratryl alcohol that protect the enzyme from H₂O₂-mediated inactivation. Control reaction temperature and avoid excessive stirring to prevent enzyme denaturation [1] [7].

Light Intensity Calibration: For photocatalytic systems, regularly calibrate light source output to ensure consistent performance. Use appropriate filters to select desired wavelength range (310-420 nm) and maintain consistent distance between light source and reaction vessels [2].

Quenching Efficiency Validation: When studying reactive oxygen species in photocatalytic systems, validate quenching efficiency through control experiments. Ensure quencher concentrations are sufficient without introducing artifacts or side reactions [2].

Applications in Lignin Valorization

The strategic position of veratraldehyde in lignin degradation pathways makes it valuable for developing sustainable biorefinery processes. Recent advances demonstrate its potential in several applications:

Biomass Pretreatment Monitoring: Veratraldehyde serves as a marker for evaluating lignin depolymerization efficiency in various biomass pretreatment strategies, providing quantitative data to compare different methods [5] [6].

Metabolic Engineering: Understanding veratraldehyde catabolism in bacteria enables engineering of specialized microbial platforms for lignin valorization. Strains can be designed to accumulate valuable intermediates from veratraldehyde transformation [4] [6].

Enzyme Engineering: Detailed kinetic studies of veratraldehyde formation inform rational design of improved peroxidases with enhanced activity and stability for industrial applications [8] [6].

Process Integration: Veratraldehyde bridges chemical and biological lignin conversion, enabling hybrid approaches that combine thermochemical depolymerization with biological funneling to value-added products [4] [6].

Conclusion

Veratraldehyde remains a cornerstone molecule in lignin degradation research, providing critical insights into both fundamental biological processes and applied biotechnological applications. The protocols outlined in this document provide researchers with robust methods for quantifying and utilizing veratraldehyde across diverse experimental systems. As lignin valorization gains prominence in sustainable biorefining, veratraldehyde will continue to serve as a key indicator and intermediate in developing efficient lignin-to-products pipelines. Future research directions will likely focus on integrating veratraldehyde detection into high-throughput screening platforms and engineering novel biocatalysts with enhanced specificity for veratraldehyde production and transformation.

References

- 1. The Roles of veratryl alcohol and oxalate in fungal lignin ... [sciencedirect.com]

- 2. Selective conversion of lignin model veratryl alcohol by ... [sciencedirect.com]

- 3. Fungal lignin peroxidase does not produce the veratryl ... [pmc.ncbi.nlm.nih.gov]

- 4. The catabolism of lignin-derived p-methoxylated aromatic ... [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of ligninolytic enzymes production through ... [bioresources.cnr.ncsu.edu]

- 6. Bacterial transformation of lignin: key enzymes and high-value ... [biotechnologyforbiofuels.biomedcentral.com]

- 7. Mechanistic studies on the effect of veratryl alcohol on the lignin ... [link.springer.com]

- 8. Binding and Catalytic Mechanisms of Veratryl Alcohol ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Veratraldehyde Dehydrogenase Enzyme Activity Assay

Introduction to Veratraldehyde Dehydrogenases

Veratraldehyde dehydrogenases belong to the family of aldehyde dehydrogenases (EC 1.2.1.3) and play a crucial metabolic role in the biodegradation of lignin and related aromatic compounds. These NAD+-dependent enzymes catalyze the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde) to veratric acid (3,4-dimethoxybenzoic acid), which represents a key enzymatic step in the microbial degradation pathways of lignin-derived aromatics. These enzymes have been identified in various bacterial species including Pseudomonas strains, Corynebacterium glutamicum, Rhodococcus jostii RHA1, Streptomyces sp., Amycolatopsis sp., and Sphingobium sp. SKY6. [1]

Many veratraldehyde dehydrogenases demonstrate broad substrate specificity, enabling them to utilize various aromatic aldehydes including protocatechualdehyde, syringaldehyde, benzaldehyde, p-hydroxybenzaldehyde, isovanillin, salicylaldehyde, anisaldehyde, coniferyl aldehyde, and cinnamaldehyde. However, this broad specificity is not universal, as the vanillin dehydrogenase from Rhodococcus jostii was unreactive with other aldehydes including benzaldehyde. [1] This substrate flexibility makes these enzymes particularly valuable for biotechnological applications in lignin valorization and production of aromatic chemicals.

Principle of the Assay

Biochemical Reaction

The fundamental reaction catalyzed by veratraldehyde dehydrogenase involves the oxidation of veratraldehyde to veratric acid using NAD+ as a cofactor:

Veratraldehyde + NAD+ + H₂O → Veratric acid + NADH + H+

This reaction mechanism utilizes water and NAD+ as essential components, with the enzyme transferring a hydride ion from the aldehyde group of veratraldehyde to the NAD+ cofactor, resulting in the formation of NADH and a proton. [1] The continuous formation of NADH provides a convenient means to monitor enzymatic activity spectrophotometrically through its characteristic absorption at 340 nm.

Detection Methods

2.2.1 Direct UV Spectrophotometry

The traditional approach for detecting dehydrogenase activity involves monitoring NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). This method directly measures the product accumulation without additional reagents. However, this approach has sensitivity limitations, with a limit of detection of approximately 1.7 nmole for NADH, and may suffer from interference from other UV-absorbing compounds in complex biological samples. [2]

2.2.2 Colorimetric WST-8 Assay

The WST-8 method provides enhanced sensitivity through a coupled reaction system. In this approach, the NADH produced by the dehydrogenase reaction reduces the tetrazolium salt WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] to an orange formazan product in the presence of an electron mediator (1-methoxy-5-methylphenazium methylsulfate, 1-mPMS). [2]

This formazan product exhibits strong absorption at 450 nm, with sensitivity approximately 5-fold greater than direct UV spectrophotometry (LOD of 0.3 nmole vs 1.7 nmole for NADH). The WST-8 assay demonstrates excellent reproducibility with a Z' factor of 0.9, making it particularly suitable for high-throughput screening applications. [2]

Table 1: Comparison of NADH Detection Methods for Dehydrogenase Assays

| Parameter | Direct UV (340 nm) | WST-8 Colorimetric (450 nm) |

|---|---|---|

| Detection Principle | Direct NADH absorption | NADH-mediated formazan formation |

| Limit of Detection | 1.7 nmole NADH | 0.3 nmole NADH |

| Linear Range | 5-100 µM NADH | 2-80 µM NADH |

| Advantages | Simple, direct measurement | High sensitivity, suitable for colored samples |